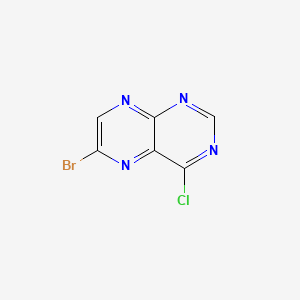

6-Bromo-4-chloropteridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Bromo-4-chloropteridine is a heterocyclic compound with the molecular formula C6H2BrClN4 It is a derivative of pteridine, a bicyclic compound composed of a pyrimidine ring fused to a pyrazine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-chloropteridine typically involves the bromination and chlorination of pteridine derivatives. One common method includes the bromination of 4-chloropteridine using bromine in acetic acid, followed by purification through recrystallization. The reaction conditions often require careful control of temperature and reaction time to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as the Gewald reaction, pyrimidone formation, bromination, and chlorination. These processes rely on standard laboratory equipment and can achieve an overall yield of approximately 49% without the need for chromatography for purification .

Análisis De Reacciones Químicas

Types of Reactions

6-Bromo-4-chloropteridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include bromine, acetic acid, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are crucial for optimizing yields and product purity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine or chlorine atoms.

Aplicaciones Científicas De Investigación

6-Bromo-4-chloropteridine has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the synthesis of various industrial chemicals and materials.

Mecanismo De Acción

The mechanism of action of 6-Bromo-4-chloropteridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparación Con Compuestos Similares

Similar Compounds

6-Bromo-4-chlorothieno[2,3-d]pyrimidine: Similar in structure but contains a thiophene ring instead of a pyrazine ring.

4-Chloro-6-methylpteridine: Similar but with a methyl group instead of a bromine atom.

Uniqueness

6-Bromo-4-chloropteridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

Overview

6-Bromo-4-chloropteridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of both bromine and chlorine atoms, is primarily investigated for its interactions with various biological targets, particularly in cancer therapy and kinase signaling pathways.

The primary mechanism of action for this compound involves its interaction with Fibroblast Growth Factor Receptors (FGFRs) . Specifically, it targets FGFR1, FGFR2, and FGFR3, leading to the inhibition of their activity. This inhibition affects critical downstream signaling pathways, including:

- MAPK Pathway : Involved in cell proliferation and differentiation.

- PI3K/AKT Pathway : Plays a role in cell survival.

- PLCγ Pathway : Important for various cellular responses.

The compound binds to the ATP-binding site of FGFRs, inhibiting receptor autophosphorylation and consequently blocking the activation of these signaling pathways. This results in reduced cell proliferation and induced apoptosis, particularly in cancer cells such as breast cancer 4T1 cells.

This compound exhibits significant biochemical properties:

- Inhibition of Enzymes : It acts as an inhibitor of specific kinases involved in tumor growth.

- Cellular Effects : Demonstrated effects include the inhibition of proliferation and induction of apoptosis in various cancer cell lines.

- Stability and Dosage Effects : The compound shows stability under standard storage conditions but can degrade over time. Dosage studies indicate that lower doses effectively inhibit tumor growth with minimal toxicity.

Research Applications

The compound has several research applications:

- Medicinal Chemistry : Used as a precursor for synthesizing kinase inhibitors aimed at cancer treatment.

- Chemical Biology : Serves as a probe to study biological pathways involving kinase signaling.

- Material Science : Investigated for potential applications in organic electronics.

Comparative Analysis with Similar Compounds

A comparison with similar compounds reveals unique characteristics of this compound:

| Compound Name | Key Features |

|---|---|

| 6-Bromo-1H-pyrrolo[2,3-B]pyridine | Lacks chlorine; shares bromine substitution. |

| 4-Chloro-1H-pyrrolo[2,3-B]pyridine | Lacks bromine; shares chlorine substitution. |

| 1H-Pyrrolo[2,3-B]pyridine | Parent compound without halogen substitutions. |

The presence of both bromine and chlorine enhances its potential biological activities compared to mono-substituted counterparts.

Case Studies and Findings

Several studies have documented the biological activity of this compound:

- Cancer Cell Studies : In vitro studies on breast cancer cells demonstrated significant inhibition of proliferation and apoptosis induction at varying concentrations.

- Animal Model Studies : Dosage-dependent effects were observed in animal models, where lower doses inhibited tumor growth without notable toxicity.

- Biochemical Pathway Analysis : Research highlighted its role in modulating key signaling pathways associated with cancer progression, underscoring its therapeutic potential.

Propiedades

IUPAC Name |

6-bromo-4-chloropteridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClN4/c7-3-1-9-6-4(12-3)5(8)10-2-11-6/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXMBPEKEOILBFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C2C(=N1)N=CN=C2Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40857318 |

Source

|

| Record name | 6-Bromo-4-chloropteridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.46 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260787-67-4 |

Source

|

| Record name | 6-Bromo-4-chloropteridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.